molecular formula C13H12Cl3N3O2 B2915045 2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 956755-44-5

2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2915045
CAS No.: 956755-44-5
M. Wt: 348.61
InChI Key: HLYZKMCHUPJAEN-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a carbamate derivative featuring a 2,4-dichlorobenzyl group linked to a 5-chloro-1,3-dimethylpyrazole core. The compound’s structure combines halogenated aromatic and heterocyclic moieties, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O2/c1-7-11(12(16)19(2)18-7)17-13(20)21-6-8-3-4-9(14)5-10(8)15/h3-5H,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYZKMCHUPJAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 2,4-dichlorobenzyl chloride with N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: Under acidic or basic conditions, the carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: New substituted derivatives with varying functional groups.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the formulation of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Pyrazole-Based Carboxamides and Carbamates

Key Analogs :

  • N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide (): Structural Differences: Replaces the carbamate group with an acrylamide linker and incorporates fluorine instead of chlorine on the phenyl ring. Properties: Fluorination improves metabolic stability and bioavailability compared to chlorinated analogs. Applications: Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its dual functionality .
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Structural Differences: Substitutes 2,4-dichlorobenzyl with 3-chlorophenyl and adds a methylphenoxy group on the pyrazole. The 3-chlorophenyl group may offer distinct electronic effects compared to 2,4-dichlorobenzyl .

Table 1: Physical and Structural Comparison

Compound Molecular Weight Key Substituents Melting Point (°C) Bioactivity Highlights
Target Carbamate 368.66* 2,4-Cl2-benzyl, 5-Cl-pyrazole Not Reported Hypothesized agrochemical use
N1-(2,4-Difluorophenyl)-acrylamide 311.71 2,4-F2-phenyl, acrylamide Not Reported Pharmaceutical/agrochemical R&D
Pyrazole Carboxamide 3b 437.1 4-Cl-phenyl, carboxamide 171–172 Antibacterial activity

*Calculated based on formula C14H13Cl3N2O2.

Halogenation Effects on Bioactivity

  • 2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl :

    • demonstrates that positional isomerism of chlorine on benzyl groups affects binding interactions. The 2,4-dichloro isomer forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 in collagenase, whereas the 2,6-isomer shows a shorter H-bond (1.961 Å) but weaker π–π interaction (4.249 Å). This suggests that the target carbamate’s 2,4-dichlorobenzyl group may optimize both binding affinity and steric compatibility in enzyme inhibition .
  • Chlorine vs. Fluorine Substituents :

    • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius. However, chlorine’s larger size and lipophilicity may improve target engagement in hydrophobic pockets .

Biological Activity

2,4-Dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H12Cl2N4O2\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2

Key Properties:

  • Molecular Weight: 299.25 g/mol
  • CAS Number: 27006-82-2
  • Density: 1.47 g/cm³
  • Melting Point: 195ºC

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antitumor Activity:
    • Research indicates that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13). For instance, compounds similar to this compound have shown IC50 values in the micromolar range against these cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects:
    • Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antibacterial Activity:
    • Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Biological Activity Overview

Activity Type Target Cell Line/Organism IC50/Effect
AntitumorCytotoxicityMCF-7 (Breast Cancer)IC50 ~ 0.65 µM
Anti-inflammatoryCOX InhibitionIn vitro assaysSignificant inhibition observed
AntibacterialBacterial Growth InhibitionVarious strainsEffective at low concentrations

Detailed Research Findings

  • Antitumor Studies:
    • A study demonstrated that pyrazole derivatives led to increased apoptosis in cancer cells via activation of p53 pathways and caspase cascades . The flow cytometry assays indicated that these compounds effectively induced cell cycle arrest and apoptosis in a dose-dependent manner.
  • In Vitro Assays:
    • In vitro evaluations against human cancer cell lines showed that certain derivatives had higher selectivity and activity than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights:
    • Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins involved in cancer progression, suggesting a potential pathway for therapeutic targeting .

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